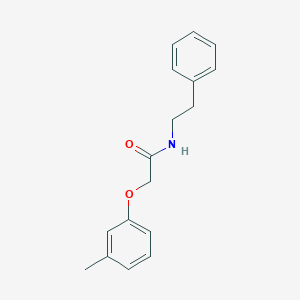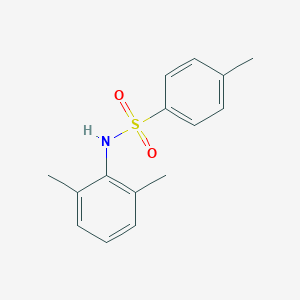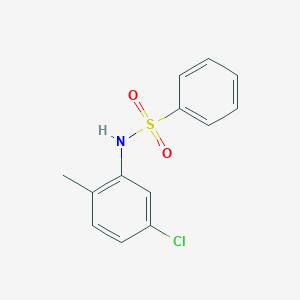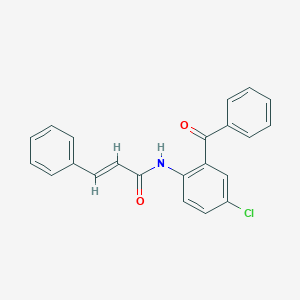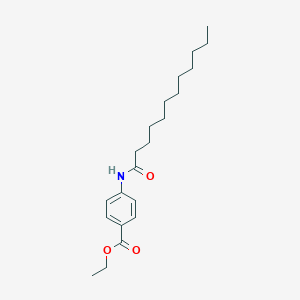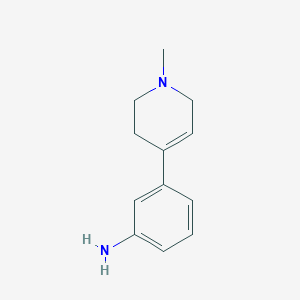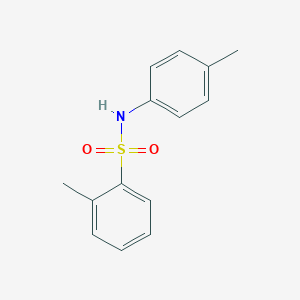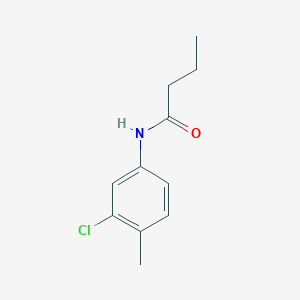
N-(3-Chloro-p-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-p-tolyl)butyramide, also known as CTB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. CTB is synthesized through a multi-step process that involves the reaction of 3-chloro-p-toluidine with butyric anhydride.
作用機序
The mechanism of action of N-(3-Chloro-p-tolyl)butyramide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cholinesterase and acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can lead to increased cognitive function and memory retention. This compound has also been found to have an anti-inflammatory effect, which can reduce inflammation and pain. Additionally, this compound has been shown to have an analgesic effect, which can reduce pain perception in animal models.
実験室実験の利点と制限
N-(3-Chloro-p-tolyl)butyramide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(3-Chloro-p-tolyl)butyramide. One potential direction is to study the long-term effects of this compound on cognitive function and memory retention. Another potential direction is to investigate the anti-inflammatory and analgesic effects of this compound in human models. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications.
合成法
The synthesis of N-(3-Chloro-p-tolyl)butyramide involves the reaction of 3-chloro-p-toluidine with butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis process is typically around 50-60%.
科学的研究の応用
N-(3-Chloro-p-tolyl)butyramide has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes such as cholinesterase and acetylcholinesterase. This compound has also been found to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have an analgesic effect and can reduce pain perception in animal models.
特性
CAS番号 |
7017-12-1 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
CMVIYVQUKDZLRB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
その他のCAS番号 |
7017-12-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



